4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane
Description
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane is a spirocyclic compound featuring two fused cyclopropane rings (spiro[2.2]pentane) with a bromomethyl (-CH2Br) group at the 4-position and two fluorine atoms at the 1,1-positions. This structure combines the inherent strain of cyclopropane with electronegative fluorine substituents and a reactive bromomethyl group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H7BrF2 |
|---|---|
Molecular Weight |
197.02 g/mol |
IUPAC Name |
5-(bromomethyl)-2,2-difluorospiro[2.2]pentane |
InChI |
InChI=1S/C6H7BrF2/c7-2-4-1-5(4)3-6(5,8)9/h4H,1-3H2 |
InChI Key |
YPUQNUJRDAKSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC2(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane typically involves the reaction of pentaerythritol with hydrobromic acid to form the bromomethyl intermediate. This intermediate is then reacted with difluorocyclopropane under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include alcohols and ketones.
Reduction: Products include hydrocarbons and alcohols.
Scientific Research Applications
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The difluoro groups can influence the compound’s reactivity and stability, affecting its interaction with enzymes and other proteins. The spiro structure provides rigidity, which can be crucial for its binding to specific molecular targets .
Comparison with Similar Compounds
Comparative Data Table
*Theoretical values based on structural analogs.
Key Research Findings
- Reactivity : The spirocyclic structure of this compound is expected to exhibit enhanced reactivity in ring-opening reactions due to cyclopropane strain, similar to bromomethyl cyclopropane . Fluorine atoms further polarize the C-Br bond, facilitating nucleophilic substitutions.
- Synthetic Utility : Bromomethyl spiro compounds are valuable in synthesizing complex carbocycles and fluorinated pharmaceuticals. For example, 4-(bromomethyl)-1,1'-biphenyl derivatives have been used in trifluoromethoxylation reactions .
- Stability: Fluorine substituents improve thermal and oxidative stability compared to non-fluorinated analogs, as seen in 1-(Bromomethyl)-2,3,4-trifluorobenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
